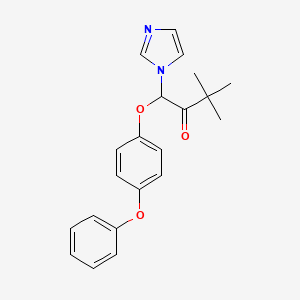
1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one is a synthetic organic compound that features an imidazole ring, a butanone backbone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde.
Attachment of the Butanone Backbone: Using a suitable alkylation reaction.
Introduction of Phenoxy Groups: Through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one can undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Leading to the formation of reduced analogs.
Substitution: Particularly nucleophilic substitutions at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one would depend on its specific interactions with molecular targets. Typically, compounds with imidazole rings can interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-one: Lacks the phenoxy groups.
1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-methoxyphenoxy)butan-2-one: Has methoxy groups instead of phenoxy groups.
Uniqueness
1-(1H-Imidazol-1-yl)-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one is unique due to the presence of both the imidazole ring and the phenoxy groups, which could confer distinct chemical and biological properties.
Properties
CAS No. |
61251-41-0 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-1-(4-phenoxyphenoxy)butan-2-one |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)19(24)20(23-14-13-22-15-23)26-18-11-9-17(10-12-18)25-16-7-5-4-6-8-16/h4-15,20H,1-3H3 |
InChI Key |
WQSWLYZXYJMPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


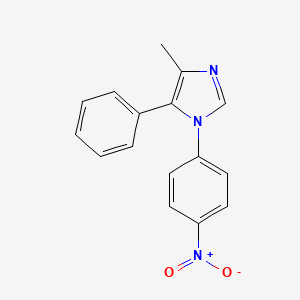
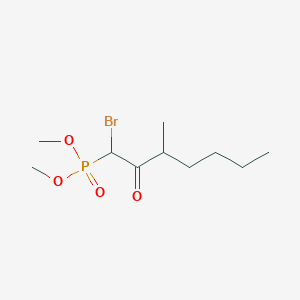

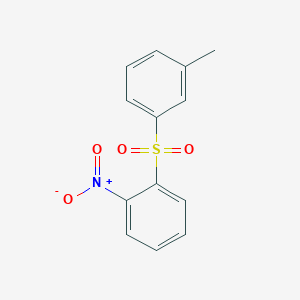
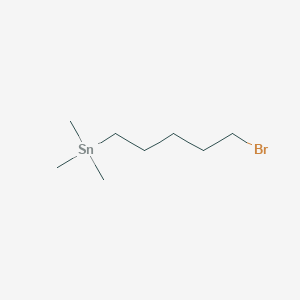
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
![1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride](/img/structure/B14578559.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
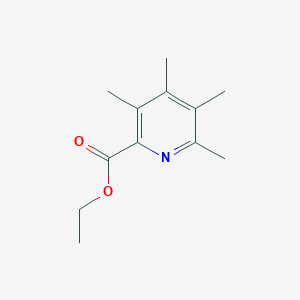
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)
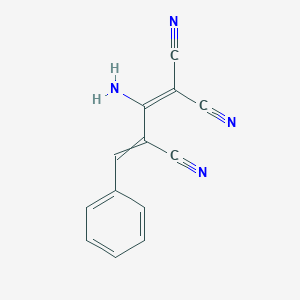
![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)
